

An In-depth Technical Guide to the Physicochemical Properties of Isoquinolin-5-ol

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Compound of Interest

Compound Name: *Isoquinolin-5-ol*

Cat. No.: B118818

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinolin-5-ol, a heterocyclic aromatic compound, is a member of the isoquinoline alkaloid family, a class of natural products with a wide range of biological activities. A thorough understanding of its physicochemical properties is fundamental for its potential application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of **Isoquinolin-5-ol**. It includes a summary of quantitative data, detailed experimental protocols for the determination of key properties, and a discussion of its potential biological significance in the context of related isoquinoline alkaloids.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For **Isoquinolin-5-ol**, a combination of calculated and limited experimental data provides insight into its characteristics.

Quantitative Data Summary

A summary of the available quantitative physicochemical data for **Isoquinolin-5-ol** is presented in Table 1. It is important to note that several of these values are computationally predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO	--INVALID-LINK--
Molecular Weight	145.16 g/mol	--INVALID-LINK--
Melting Point	Not available	-
Boiling Point	Not available	-
pKa	Not available	-
logP (calculated)	1.7	--INVALID-LINK--
logP (calculated)	1.940	--INVALID-LINK--
Water Solubility (log ₁₀ WS, calculated)	-2.59	--INVALID-LINK--

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug discovery and development. The following sections detail standardized protocols for measuring key parameters of organic compounds like **Isoquinolin-5-ol**.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of finely powdered, dry **Isoquinolin-5-ol** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Methodology: Shake-Flask Method

- Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Sample Preparation: A known concentration of **Isoquinolin-5-ol** is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
- Partitioning: A measured volume of the **Isoquinolin-5-ol** solution is mixed with a measured volume of the other phase in a separatory funnel. The funnel is shaken gently for a predetermined period (e.g., 10-30 minutes) to allow for partitioning of the solute between the two phases. The mixture is then allowed to stand until the two phases have completely separated.
- Analysis: The concentration of **Isoquinolin-5-ol** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
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